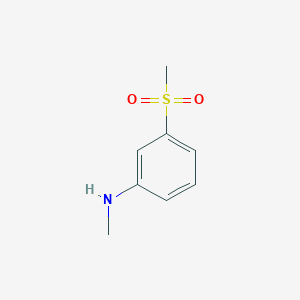

3-methanesulfonyl-N-methylaniline

Beschreibung

3-Methanesulfonyl-N-methylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the para position of the aromatic ring and a methyl (-CH₃) group attached to the nitrogen atom. This compound combines the electron-withdrawing sulfonyl moiety with the steric and electronic effects of the N-methyl substitution. Notably, commercial availability of 3-methanesulfonyl-N-methylaniline has been discontinued , indicating possible challenges in production or niche utility.

Eigenschaften

IUPAC Name |

N-methyl-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSBKMAGWFJGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-methanesulfonyl-N-methylaniline with structurally related aniline derivatives:

Structural and Functional Analysis

Electronic Effects :

- The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which polarizes the aromatic ring and deactivates it toward electrophilic substitution. This contrasts with the electron-donating methylsulfanyl (-SCH₃) group in 3-(methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline , which enhances ring reactivity.

- N-Methylation (as in N-methylaniline ) reduces hydrogen-bonding capacity compared to primary anilines, affecting solubility and intermolecular interactions.

- The branched sulfonyl chain in 3-[(3-methylbutane)sulfonyl]aniline may offer unique solubility profiles in nonpolar solvents compared to linear analogs.

Synthetic Utility :

- N-Methylaniline’s role in nBu₄NI-catalyzed indole formylation highlights its utility as a formylating agent, a property likely absent in sulfonyl-substituted derivatives due to electronic deactivation.

- Copper-catalyzed methods for synthesizing 4-methanesulfonyl-N-(3-phenylpropyl)aniline suggest scalable routes for similar compounds, though adaptations for 3-methanesulfonyl-N-methylaniline are undocumented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.